molecular formula C22H21N3O2 B11343662 N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide

N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide

Cat. No.: B11343662
M. Wt: 359.4 g/mol
InChI Key: CKJPIMVTLZHUSY-UHFFFAOYSA-N
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Description

N-METHYL-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a furan-2-carboxamide group, a benzodiazole ring, and a methylphenylmethyl substituent

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-methyl-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O2/c1-16-8-3-4-9-17(16)14-25-19-11-6-5-10-18(19)23-21(25)15-24(2)22(26)20-12-7-13-27-20/h3-13H,14-15H2,1-2H3

InChI Key

CKJPIMVTLZHUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylphenylmethyl Group: The methylphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylphenylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furan-2-Carboxamide Group: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzodiazole and furan rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-METHYL-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-METHYL-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE: This compound is unique due to its specific combination of functional groups.

    Benzodiazole Derivatives: Compounds with similar benzodiazole rings but different substituents.

    Furan-2-Carboxamide Derivatives: Compounds with the furan-2-carboxamide group but different aromatic rings.

Uniqueness

The uniqueness of N-METHYL-N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzodiazole ring with a furan-2-carboxamide group makes it a versatile compound for various applications in research and industry.

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